Product packaging for Bicyclo[5.1.0]octan-4-ol(Cat. No.:)

Bicyclo[5.1.0]octan-4-ol

Cat. No.: B13192930
M. Wt: 126.20 g/mol
InChI Key: DTRKIOSKHMKYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bicyclic Systems in Organic Chemistry

Bicyclic systems, such as the Bicyclo[5.1.0]octane framework, are crucial building blocks in organic synthesis. Their rigid, three-dimensional structures provide a scaffold for the stereocontrolled introduction of functional groups, which is paramount in the synthesis of complex natural products and pharmaceuticals. The fusion of rings in bicyclic molecules can impart unique reactivity and conformational constraints, making them valuable intermediates for creating intricate molecular architectures. The bicyclo[5.1.0]octane ring system, in particular, is a substructure found in several groups of naturally occurring sesquiterpenes and diterpenoids, some of which have been utilized in traditional medicine. datapdf.com

Structural Characteristics and Nomenclature of the Bicyclo[5.1.0]octane Framework

The Bicyclo[5.1.0]octane framework consists of a seven-membered ring fused to a three-membered cyclopropane (B1198618) ring. The nomenclature, Bicyclo[5.1.0]octane, indicates a bicyclic compound with a total of eight carbon atoms. The numbers in the brackets [5.1.0] denote the number of carbon atoms on the bridges connecting the two bridgehead carbons. In this case, there are five carbons on one bridge, one carbon on the second, and zero carbons on the direct bridge between the bridgehead atoms. nist.gov The "-4-ol" suffix in Bicyclo[5.1.0]octan-4-ol specifies the location of the hydroxyl (-OH) group on the carbon at the 4th position of the bicyclic system.

Compound Name Molecular Formula Molecular Weight CAS Registry Number
Bicyclo[5.1.0]octaneC₈H₁₄110.1968 g/mol 286-43-1
This compoundC₈H₁₄ONot specified90410-23-4

Data sourced from NIST Chemistry WebBook and commercial supplier data. nist.govchiralen.com

The presence of a cyclopropane ring significantly influences the geometry and reactivity of the Bicyclo[5.1.0]octane system. Cyclopropane is a highly strained three-membered ring, and this ring strain affects the adjacent seven-membered ring's conformation. qmul.ac.ukmdpi.com The carbon-carbon bonds within the cyclopropane ring are weaker than typical C-C single bonds and possess increased p-character, making them susceptible to reactions that involve ring-opening. wikipedia.orgresearchgate.net This inherent reactivity can be harnessed in synthetic strategies to introduce further functionality or to rearrange the carbon skeleton. The fusion of the cyclopropane ring can also enhance the reactivity of other parts of the molecule, as seen in related systems where cyclopropane fusion lowers the activation barrier for certain cycloaddition reactions. rsc.org

Overview of Academic Research Trajectories on this compound

Academic research on this compound and its derivatives has largely been driven by their potential as intermediates in the total synthesis of natural products. datapdf.comacs.org Studies have focused on the stereoselective synthesis of different isomers of this compound and related compounds. For instance, the synthesis of endo- and exo-Bicyclo[5.1.0]octan-4-ol has been reported, with their configurations established through chemical correlations and spectroscopic methods. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13192930 Bicyclo[5.1.0]octan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[5.1.0]octan-4-ol

InChI

InChI=1S/C8H14O/c9-8-3-1-6-5-7(6)2-4-8/h6-9H,1-5H2

InChI Key

DTRKIOSKHMKYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CCC1O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 5.1.0 Octan 4 Ol and Its Derivatives

Stereoselective and Enantioselective Approaches

The controlled synthesis of specific stereoisomers of Bicyclo[5.1.0]octan-4-ol is crucial for its application in the synthesis of chiral natural products. Methodologies to achieve this include asymmetric catalysis and enantiomeric resolution.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient route to chiral this compound derivatives by employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. While direct asymmetric synthesis of the parent this compound is not extensively documented, related systems provide insight into potential strategies. For instance, gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes has been successfully used to synthesize chiral bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses. nih.gov This methodology could potentially be adapted for the synthesis of bicyclo[5.1.0]octane systems.

Visible light-induced asymmetric catalysis is another emerging field that could be applied to the synthesis of chiral bicyclic compounds. ccnu.edu.cn These methods often involve the combination of a photosensitizer with a chiral transition metal catalyst or an organocatalyst to achieve high levels of stereocontrol. ccnu.edu.cn

Enantiomeric Resolution and Absolute Configuration Assignment during Synthesis

Enantiomeric resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This can be achieved through the separation of diastereomeric derivatives or via kinetic resolution. For example, the enantiomers of a bicyclo[5.1.0]octanyl retinal were successfully separated by high-performance liquid chromatography (HPLC) on a chiral stationary phase. columbia.edunih.gov This allowed for the isolation of individual enantiomers and subsequent determination of their absolute configurations. columbia.edunih.gov

The absolute configuration of chiral bicyclo[5.1.0]octane derivatives can be determined using various techniques, including X-ray crystallography and circular dichroism (CD) spectroscopy. columbia.edunih.govznaturforsch.com In one instance, the absolute configuration of a dichlorinated bicyclo[5.1.0]octane derivative was determined by X-ray crystallography to be (1S, 2R, 7R). znaturforsch.com For other bicyclic systems, the absolute configuration has been assigned by comparing experimental and simulated CD spectra. researchgate.net

Ring-Forming Reactions and Cyclization Strategies

The construction of the bicyclo[5.1.0]octane skeleton is a key challenge in the synthesis of this compound. Cyclopropanation and intramolecular cyclization reactions are two of the most common and effective strategies.

Cyclopropanation Reactions for Bicyclo[5.1.0]octane Skeleton Construction

Cyclopropanation of a cycloheptene (B1346976) derivative is a direct method for constructing the bicyclo[5.1.0]octane ring system. The Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, is a classic example. A variation of this involves the use of diethylzinc (B1219324) and diiodomethane. columbia.edu For instance, treatment of 5-acetoxycycloheptene with dibromocarbene has been shown to produce a mixture of cis and trans bicyclooctanes. datapdf.com Another approach involves the dichlorocyclopropanation of β-himachalene using dichlorocarbene (B158193) generated under phase-transfer catalysis conditions. znaturforsch.com

Gold(I)-catalyzed cascade reactions of enynes can also lead to the formation of bicyclo[5.1.0]octanes. researchgate.net In some cases, these reactions can surprisingly yield the thermodynamically less stable trans-fused bicyclo[5.1.0]octane ring system. nih.gov

Cyclopropanation Method Reagents Substrate Product Reference
Simmons-Smith ReactionDiethylzinc, Diiodomethane4-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-cyclohept-2-enol6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol columbia.edu
Dibromocarbene AdditionDibromocarbene5-Acetoxycycloheptenecis/trans-8,8-Dibromothis compound datapdf.com
Dichlorocarbene AdditionDichlorocarbene (PTC)β-Himachalene8,8-Dichloro-3,3,7-trimethylbicyclo[5.1.0]octane derivative znaturforsch.com
Gold(I)-Catalyzed Cascade[(JohnPhos)Au(MeCN)]SbF6Dienynetrans-fused Bicyclo[5.1.0]octane nih.gov

Intramolecular Cyclizations for Polycyclic Formation

Intramolecular cyclization reactions provide a powerful tool for constructing complex polycyclic systems containing the bicyclo[5.1.0]octane core. One such strategy involves the manganese(III)-mediated oxidative radical cyclization. For example, a 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative can undergo a ring-expansion followed by an intramolecular radical addition to form a bicyclo[6.3.0]undecan-3-one skeleton. oup.com

Intramolecular Friedel-Crafts reactions have also been employed in the synthesis of natural products containing the bicyclo[5.1.0]octane moiety. rsc.org This approach was utilized in the total synthesis of the marine sesquiterpenes africanol (B1251995) and dactylol (B1237840), where a bicyclo[5.1.0]octane precursor underwent an intramolecular Friedel-Crafts cyclization to form a key tricyclic intermediate. rsc.org

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a valuable strategy for devising synthetic routes to complex molecules like this compound. A logical disconnection of the target molecule reveals simpler and more readily available starting materials.

A primary disconnection for the bicyclo[5.1.0]octane core involves breaking the cyclopropane (B1198618) ring, leading back to a cycloheptene precursor. This disconnection is the basis for the cyclopropanation strategies discussed previously. For instance, this compound can be retrosynthetically disconnected to cyclohepten-4-ol.

Further disconnection of a functionalized this compound derivative, such as 8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one, can lead to cycloheptene-based starting materials like 5-acetoxycycloheptene. datapdf.com An alternative retrosynthetic approach for this enone starts from the chiral pool, specifically from (-)-2-carene. datapdf.com

In the context of natural product synthesis, the bicyclo[5.1.0]octane ring system of jatropholones has been envisioned to arise from a gold(I)-catalyzed cycloisomerization of a dienyne precursor. nih.gov This retrosynthetic approach highlights the power of modern catalytic methods in the design of complex synthetic routes.

Target Molecule Key Disconnection Precursor(s) Reference
This compoundCyclopropanationCyclohepten-4-ol
8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-oneCyclopropanation5-Acetoxycycloheptene datapdf.com
8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-oneChiral Pool Approach(-)-2-Carene datapdf.com
JatropholonesGold(I)-Catalyzed CycloisomerizationDienyne nih.gov

Exploration of Novel Synthetic Pathways to this compound Isomers

The synthesis of specific isomers of this compound, a bicyclic alcohol featuring a fused cyclopropane and cycloheptane (B1346806) ring system, presents unique stereochemical challenges. Researchers have explored various synthetic strategies to control the relative configuration of the hydroxyl group and the cyclopropane ring. These methods often involve the stereocontrolled cyclopropanation of functionalized cyclooctene (B146475) precursors or the functionalization of the bicyclo[5.1.0]octane skeleton.

A primary and extensively studied route to the bicyclo[5.1.0]octane framework is the cyclopropanation of cyclooctene and its derivatives. The Simmons-Smith reaction and its modifications are frequently employed for this transformation. The stereochemical outcome of this reaction can be significantly influenced by the presence and orientation of directing groups on the cyclooctene ring, such as a hydroxyl or methoxy (B1213986) group. oup.comunl.pt

For instance, the reaction of 3-methoxycyclooctene with diiodomethane and a zinc-copper couple has been shown to produce a mixture of cis- and trans-2-methoxybicyclo[5.1.0]octane. oup.com The stereoselectivity of this methylenation is sensitive to the conformation of the starting cyclic olefin. In the case of 2-cycloocten-1-ol, the Simmons-Smith reaction preferentially yields the trans isomer of the corresponding bicyclo[5.1.0]octan-3-ol due to the conformational preference of the starting material, where the hydroxyl group directs the cyclopropanation to the opposite face of the double bond. oup.comunl.pt This contrasts with smaller ring systems like 2-cyclopenten-1-ol (B1584729) and 2-cyclohexen-1-ol, which predominantly yield cis products. oup.comunl.pt

Detailed research findings on the stereoselective cyclopropanation of cyclic olefins are presented below.

Table 1: Stereoselective Cyclopropanation of Functionalized Cycloalkenes

Starting MaterialReagentsProduct(s)Isomeric Ratio (cis:trans or syn:anti)YieldReference
3-MethoxycyclohepteneCH₂I₂, Cu powder2-Methoxybicyclo[5.1.0]octane57:4377% oup.com
2-Cycloocten-1-olSimmons-Smith ReagentBicyclo[5.1.0]octan-3-olPredominantly transN/A oup.comunl.pt
3-MethoxycycloocteneDiiodomethane, Copper2-Methoxybicyclo[5.1.0]octanePredominantly transN/A oup.com

Another approach involves the functionalization of a pre-existing bicyclo[5.1.0]octane skeleton. For example, the total synthesis of marine sesquiterpenes like dactylol has utilized bicyclo[5.1.0]octane precursors. rsc.org Furthermore, derivatives such as 8,8-dichloro-2,3,5,6-dibenzobicyclo[5.1.0]octan-4-one can be reduced to the corresponding this compound using reducing agents like sodium borohydride (B1222165). google.com

Radical and cationic pathways offer alternative routes to functionalized bicyclic systems. The oxygenation of bicyclo[n.1.0]alkanes with agents like dioxiranes can introduce hydroxyl groups. nih.govacs.org These reactions can sometimes proceed through cationic intermediates, leading to skeletal rearrangements. For instance, the oxidation of certain spiro[2.5]octane derivatives has been shown to yield rearranged products such as cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol, highlighting the potential for accessing different bicyclic isomers through controlled cationic processes. nih.govacs.org

The synthesis of more complex derivatives has also been reported. An improved synthesis for isomers of 11-cis-locked bicyclo[5.1.0]octanyl retinal was developed, starting from 4-acetoxy-2-cycloheptenone. columbia.edu This multi-step synthesis involves the formation of a bicyclo[5.1.0]octan-2-one derivative which is subsequently converted to the target alcohol, 6-[(1E,2E)-1-Methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol. columbia.edu

Table 2: Synthesis of Bicyclo[5.1.0]octanol Derivatives

PrecursorKey TransformationReagentsProductReference
8,8-dichloro-2,3,5,6-dibenzobicyclo[5.1.0]octan-4-oneKetone ReductionSodium borohydride8,8-dichloro-2,3,5,6-dibenzothis compound google.com
6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-oneKetone ReductionN/A6-[(1E,2E)-1-Methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol columbia.edu
6-(3-butenyl)bicyclo[5.1.0]octan-1-olIntramolecular Cyclization/Ring ExpansionMn(pic)₃, α-(tert-butyldimethylsiloxy)styrenebicyclo[6.3.0]undecan-3-one derivative oup.com

These pathways demonstrate the versatility of chemical synthesis in accessing specific isomers of this compound and its derivatives. The choice of starting material and reaction conditions, particularly in cyclopropanation reactions, is crucial for achieving the desired stereochemical outcome.

Elucidation of Reaction Mechanisms and Chemical Transformations

Cyclopropane (B1198618) Ring Reactivity within the Bicyclo[5.1.0]octane System

The three-membered ring is the most reactive component of the bicyclo[5.1.0]octane skeleton due to its inherent angle and torsional strain. This strain provides a thermodynamic driving force for reactions that involve the cleavage of the cyclopropane C-C bonds.

The bicyclo[5.1.0]octane system is susceptible to various ring-opening and rearrangement reactions, which are typically initiated by electrophiles, solvolytic conditions, or radical species. These reactions serve as pathways to larger, less-strained carbocyclic frameworks.

Acid-promoted ring-opening of the parent bicyclo[5.1.0]octane has been shown to yield a mixture of products, predominantly 1-methylcycloheptene, along with cis- and trans-2-methylcycloheptyl acetate. This transformation highlights the propensity of the cyclopropane ring to undergo cleavage under acidic conditions to relieve strain.

Solvolytic reactions of substituted bicyclo[5.1.0]octane derivatives also lead to ring-expanded products. For instance, the silver perchlorate-promoted solvolysis of 8,8-dibromobicyclo[5.1.0]octane in methanol (B129727) or aqueous acetone (B3395972) results in the formation of trans-cycloalkenyl ethers and trans-cycloalkenols, respectively, in high yields. This type of reaction, often proceeding through a cyclopropyl (B3062369) cation intermediate, follows a disrotatory ring-opening mechanism as predicted by Woodward-Hoffmann rules.

Radical-mediated pathways also induce rearrangements. Radicals derived from related structures like bicyclo[5.1.0]octa-2,4-diene undergo ring-opening to form more stable species such as the cycloheptatrienylmethyl radical. Furthermore, studies on the oxygenation of related bicyclic hydrocarbons have identified rearranged products, such as bicyclo[4.2.0]octan-1-ol, which provides conclusive evidence for the involvement of cationic intermediates that can undergo skeletal reorganization.

Reactant SystemConditionsKey ProductsReaction TypeReference
Bicyclo[5.1.0]octaneAcid-promoted1-Methylcycloheptene, 2-Methylcycloheptyl acetateCationic Rearrangement
8,8-Dibromobicyclo[5.1.0]octaneAgClO₄, MeOH or H₂O/Acetonetrans-3-Methoxy- or trans-3-Hydroxy-cyclooctene derivativesSolvolytic Ring Expansion
Bicyclo[5.1.0]octa-2,4-dieneRadical initiationCycloheptatrienylmethyl radicalRadical Rearrangement
Spiro[2.5]octane (related system)Oxygenation with DioxiranesBicyclo[4.2.0]octan-1-olCationic Rearrangement

The reactivity of the bicyclo[5.1.0]octane system is fundamentally linked to its molecular geometry and the associated strain energy. The fusion of a three-membered ring onto a seven-membered ring creates significant angle strain, estimated to be comparable to that of simpler cycloalkanes like cyclopropane. Experimental measurements have determined the gas-phase heat of formation for cis-bicyclo[5.1.0]octane to be -3.8 ± 0.7 kcal/mol, which corresponds to a substantial strain energy. This stored potential energy is a key factor in the "delocalization-enabled reactivity" observed in these systems, where the strain release provides a strong thermodynamic driving force for reactions.

Crystal structure analyses of bicyclo[5.1.0]octane derivatives provide direct insight into the bonding nature. In a cis-fused derivative, cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753), the cyclopropane bond lengths are all similar. In contrast, a highly strained trans-fused derivative, potassium trans-bicyclo[5.1.0]octane-4-carboxylate, exhibits a notable shortening of the bridging C1-C7 bond relative to the other cyclopropane bonds. This counter-intuitive bond shortening in the strained trans-fused system is attributed to the significant portion of electron density lying outside the internuclear line of the twist-bent bond.

CompoundParameterValueSignificanceReference
cis-Bicyclo[5.1.0]octaneStrain Energy (Gas)~27.5 kcal/mol (for cyclopropane moiety)High strain drives reactivity.
cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonateCyclopropane C-C bondsRelatively uniform lengthsRepresents a less-strained cis-fused system.
Potassium trans-bicyclo[5.1.0]octane-4-carboxylateBridging C-C bond (C1-C7)Shorter than other cyclopropane bondsIndicates significant strain and unusual bonding in the trans-fused system.

Hydroxyl Group Chemical Transformations

The hydroxyl group at the C4 position of the bicyclo[5.1.0]octane ring is a key site for chemical modification, allowing for the synthesis of various derivatives through oxidation, reduction, and functional group interconversion.

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, (1R,7S)-Bicyclo[5.1.0]octan-4-one. Oxidative methodologies common for secondary alcohols are applicable here. Studies on related systems, such as the chromium trioxide oxidation of 8,8-dibromobicyclo[5.1.0]octane, have successfully produced the corresponding 4-keto derivative, demonstrating the accessibility of this position to oxidation.

Conversely, the synthesis of endo- and exo-bicyclo[5.1.0]octan-4-ol has been reported, implying that the reduction of Bicyclo[5.1.0]octan-4-one is a viable pathway to access the alcohol. Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, would be expected to facilitate this transformation, potentially with stereoselectivity depending on the reagent and conditions chosen.

The hydroxyl group of Bicyclo[5.1.0]octan-4-ol serves as a versatile handle for introducing other functional groups. A primary example of this is its conversion into a sulfonate ester, such as a tosylate or brosylate. The successful synthesis and structural characterization of cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate confirms this pathway. This transformation is significant as it converts the poor leaving group (–OH) into an excellent leaving group (–OBs), facilitating subsequent nucleophilic substitution or elimination reactions to further functionalize the C4 position.

Mechanisms of C(sp3)-H Bond Activation and Functionalization

The selective functionalization of typically inert C(sp3)-H bonds is a significant challenge in organic synthesis. In the bicyclo[5.1.0]octane system, the cyclopropane ring exerts a profound electronic influence that can activate adjacent C-H bonds, making them susceptible to cleavage and functionalization.

Research on the oxygenation of bicyclic and spirocyclic hydrocarbons containing cyclopropane moieties has provided critical mechanistic insights. These studies show that C-H bonds adjacent to the cyclopropane ring are activated towards hydrogen atom transfer (HAT). This activation arises from hyperconjugative interactions between the σ* orbital of the C-H bond and the high-lying Walsh orbitals of the cyclopropane ring. This interaction lowers the bond dissociation energy of the C-H bond, making it more reactive.

For instance, in the oxidation of bicyclo[n.1.0]alkanes (where n=3-6), diastereoselective hydroxylation is observed at the C2–H bond, which is adjacent to the ring fusion. In the closely related spiro[2.5]octane system, the reaction with dioxiranes occurs predominantly at the axial C4–H bond, which also benefits from this hyperconjugative activation. The detection of rearranged products in some of these reactions also points to the operation of competitive electron transfer (ET) pathways, where a cationic intermediate is formed, further highlighting the electronic influence of the cyclopropane ring. While direct C-H activation at the C4 position of this compound has not been explicitly detailed, these findings on analogous systems provide a strong mechanistic framework for predicting such reactivity.

SystemReactionObserved SelectivityMechanistic RationaleReference
Bicyclo[n.1.0]alkanes (n=3-6)Oxygenation with DioxiranePredominant oxygenation at C2-H bondHyperconjugative activation of C-H bond by cyclopropane Walsh orbitals.
Spiro[2.5]octaneOxygenation with DioxiranePredominant oxygenation at axial C4-H bondHyperconjugative activation of axial C-H bond.
1-Methylbicyclo[4.1.0]heptaneOxygenation with DioxiraneFormation of rearranged productsInvolvement of cationic intermediates via Electron Transfer (ET) pathways.

Photoinduced and Thermally Induced Reactions of Bicyclo[5.1.0]octane Derivatives

The unique structural framework of bicyclo[5.1.0]octane derivatives, characterized by the fusion of a cyclopropane ring with a seven-membered ring, imparts significant ring strain. This inherent strain is a driving force for a variety of chemical transformations, particularly those initiated by light (photoinduced) or heat (thermally induced). These reactions often involve cleavage of the strained cyclopropane bonds and subsequent rearrangement to form more stable isomeric structures.

Photoinduced Reactions

The photochemistry of bicyclo[5.1.0]octane derivatives, especially those containing a chromophore like a carbonyl group, has been a subject of investigation. Studies on related bicyclic systems suggest that direct irradiation or triplet-sensitized photolysis can lead to predictable bond cleavages and rearrangements.

For instance, the photochemistry of unsaturated bicyclo[5.1.0]octenone derivatives has been explored. Research on compounds such as 1,4,4-trimethyl-cis-bicyclo[5.1.0]oct-5-en-2-one and cis-bicyclo[5.1.0]oct-2-en-4-one reveals that a primary photochemical process is the 1,3-shift of the C1-C7 bond, which is common to both rings. researchgate.net This rearrangement is understood to proceed from the singlet excited state. researchgate.net The reaction pathway involves the cleavage of one of the internal cyclopropane bonds to form a diradical intermediate, which then reorganizes and re-closes to yield a new bicyclic system.

A general mechanism for the photoisomerization of a bicyclo[5.1.0]octenone is depicted below:

Step 1: Photoexcitation. The carbonyl chromophore absorbs a photon, promoting the molecule to an excited singlet state (S1).

Step 2: Bond Cleavage. In the excited state, the strained C1-C7 bond of the cyclopropane ring undergoes homolytic cleavage to form a singlet diradical intermediate.

Step 3: Rearrangement and Ring Formation. The diradical intermediate rearranges, followed by the formation of a new bond to yield the isomerized product.

While specific photochemical studies on this compound are not extensively detailed in the literature, analogies can be drawn from other bicyclo[n.1.0]alkane systems where irradiation leads to ring-opening and rearrangement pathways. The presence and position of substituents, as well as the irradiation wavelength, can significantly influence the product distribution. researchgate.net

Thermally Induced Reactions

Thermal activation provides the necessary energy to overcome the activation barrier for the cleavage of the strained bonds in bicyclo[5.1.0]octane derivatives, leading to skeletal rearrangements. These reactions are often concerted pericyclic reactions or proceed through diradical intermediates.

A notable thermal reaction is the vinylcyclopropane (B126155) rearrangement. If a bicyclo[5.1.0]octane derivative contains a double bond adjacent to the cyclopropane ring (a vinylcyclopropane moiety), heating can induce a rearrangement to a cyclopentene (B43876) derivative. This transformation is a common and synthetically useful reaction for many bicyclo[n.1.0]alkane systems.

Furthermore, theoretical and experimental studies on the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one to phenolic compounds provide insights applicable to the bicyclo[5.1.0]octane system. researchgate.net It has been shown that bicyclic ketones with this structural motif can rearrange to the ketonic tautomers of phenols upon heating. researchgate.net For example, the naturally occurring compound umbellulone, a bicyclo[4.1.0]heptenone, rearranges to thymol (B1683141) at high temperatures. researchgate.net This suggests that a suitably substituted bicyclo[5.1.0]octenone could potentially rearrange to a substituted cyclooctadienone or a related phenolic structure. The high energy barrier for the initial ring-opening of the three-membered ring is consistent with the high temperatures often required for these thermal rearrangements. researchgate.net

The table below summarizes the types of transformations observed in related bicyclic systems, which are indicative of the potential reactivity of bicyclo[5.1.0]octane derivatives.

Reaction TypeSubstrate ClassConditionsKey TransformationProduct Type
Photoinduced RearrangementBicyclo[5.1.0]octenonesUV Irradiation1,3-Sigmatropic shift of the internal C-C bondIsomeric Bicyclic Ketones
Thermal RearrangementVinyl-Bicyclo[n.1.0]alkanesHeatingVinylcyclopropane rearrangementCyclopentene Derivatives
Thermal RearrangementBicyclo[n.1.0]alkenonesHigh Temperature (e.g., 280 °C)Ring opening and rearrangementPhenolic Compounds / Tautomers

While detailed studies on the solvolysis of derivatives like 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate exist, these reactions are driven by solvent participation rather than purely thermal or photoinduced rearrangements. acs.org However, the high reactivity and tendency of these strained systems to undergo rearrangement under various conditions underscore the potential for complex transformations under thermal or photochemical stimuli.

Stereochemical and Conformational Analysis of Bicyclo 5.1.0 Octan 4 Ol

Configurational Isomerism and Stereoisomer Synthesis

Bicyclo[5.1.0]octan-4-ol can exist as a number of stereoisomers due to the presence of multiple chiral centers and the cis/trans fusion of the two rings. The primary points of isomerism are the relative orientation of the cyclopropane (B1198618) ring to the seven-membered ring (endo or exo) and the orientation of the hydroxyl group at C4. The synthesis of specific stereoisomers is a key challenge and often involves stereocontrolled reactions.

The configurations of endo- and exo-bicyclo[5.1.0]octan-4-ol have been established through synthetic routes. researchgate.net While specific synthetic details for all isomers of this compound are not extensively documented in readily available literature, general synthetic strategies for related bicyclo[n.1.0]alkan-1-ols often involve the cyclopropanation of a corresponding cycloalkene. For instance, the reaction of a cycloheptene (B1346976) derivative with a carbene or carbenoid reagent can lead to the formation of the bicyclo[5.1.0]octane skeleton. The stereoselectivity of this cyclopropanation (i.e., the formation of the cis or trans-fused system) is dependent on the reagents and reaction conditions used.

Subsequent functionalization to introduce the hydroxyl group at the C4 position can be achieved through various methods, such as allylic oxidation of a bicyclo[5.1.0]octene precursor followed by reduction. The stereochemical outcome of these reactions is crucial for the synthesis of a specific stereoisomer. For example, the reduction of a corresponding ketone, bicyclo[5.1.0]octan-4-one, can lead to a mixture of alcohol diastereomers, the ratio of which would be influenced by the steric hindrance of the bicyclic framework.

Conformational Preferences and Dynamics of the Bicyclic System

The conformational analysis of the bicyclo[5.1.0]octane system is complex due to the interplay between the rigid cyclopropane ring and the flexible seven-membered ring. The seven-membered ring in cycloheptane (B1346806) and its derivatives can adopt several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. The fusion of the cyclopropane ring to this system introduces significant constraints and alters the relative energies of these conformations.

In the case of cis-bicyclo[5.1.0]octane, computational studies have been employed to understand its conformational landscape. These studies, using methods like Hartree-Fock (HF), density functional theory (DFT), and Møller-Plesset perturbation theory (MP2), help to locate the local minima on the potential energy surface, which correspond to stable conformers. atlantis-press.com For the parent cis-bicyclo[5.1.0]octane, the enthalpy of formation has been calculated to be 19.91 kcal/mol, indicating significant ring strain. atlantis-press.com

The introduction of a hydroxyl group at the C4 position in this compound adds another layer of complexity. The preferred conformation will be one that minimizes steric interactions and allows for favorable intramolecular interactions, such as hydrogen bonding, if possible. The orientation of the hydroxyl group (axial vs. equatorial in a chair-like conformation of the seven-membered ring) will significantly impact the conformational equilibrium. Spectroscopic techniques, particularly temperature-dependent NMR, are powerful tools for studying these conformational dynamics.

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of the various isomers of this compound is essential for a complete understanding of its properties. X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and the relative positions of all atoms. For related bicyclo[5.1.0]octane derivatives, X-ray analysis has been successfully used to elucidate their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical assignment, particularly in solution. For bicyclic systems, the coupling constants between protons (³JHH) are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns in the ¹H NMR spectrum, it is possible to deduce the relative stereochemistry of substituents and the conformation of the rings. For example, in related bicyclo[4.2.0]octane systems, NMR spectroscopy has been used to characterize diastereomeric pairs. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons, further aiding in the assignment of stereochemistry.

In the synthesis of a bicyclo[5.1.0]octanyl retinal derivative, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, were used to characterize the structure of the intermediates and the final product. columbia.edu This demonstrates the utility of these techniques in establishing the connectivity and stereochemistry of complex molecules containing the bicyclo[5.1.0]octane core.

Influence of Ring Strain on Conformation and Reactivity Profiles

The bicyclo[5.1.0]octane system is inherently strained due to the presence of the three-membered cyclopropane ring fused to a seven-membered ring. This ring strain has a profound influence on the molecule's geometry, conformational stability, and chemical reactivity. The fusion of the two rings leads to deviations from ideal bond angles and lengths, storing potential energy within the molecule.

Computational studies on various isomers of cyclooctene (B146475), including cis-bicyclo[5.1.0]octane, have quantified the strain energy. The enthalpy of formation for cis-bicyclo[5.1.0]octane is significantly higher than that of more stable bicyclooctane isomers like bicyclo[3.2.1]octane. atlantis-press.com This high strain energy makes the bicyclo[5.1.0]octane system susceptible to ring-opening reactions, as these reactions can relieve the strain.

The reactivity of bicyclo[5.1.0]octane derivatives is often dominated by reactions that lead to the cleavage of one of the bonds in the cyclopropane ring. For instance, reactions with electrophiles or transition metals can proceed via intermediates where the cyclopropane ring has opened, leading to the formation of functionalized seven-membered ring products. The presence and position of a substituent, such as the hydroxyl group in this compound, can influence the regioselectivity and stereoselectivity of these ring-opening reactions. The strain in the molecule can also affect the reactivity of the hydroxyl group itself, for example, by influencing the ease of formation of a carbocation at the C4 position in elimination or substitution reactions.

Advanced Spectroscopic and Crystallographic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the structures of organic molecules in solution, providing detailed insights into the molecular framework.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the Bicyclo[5.1.0]octan-4-ol scaffold. For instance, the chemical shifts and coupling constants in ¹H NMR spectra provide information about the connectivity of protons and their spatial relationships, such as dihedral angles, which are critical for determining relative stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of bicyclic systems. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, tracing the connectivity through the carbon skeleton. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, piecing together the complete molecular structure. For complex stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify protons that are close in space, which is crucial for determining the relative configuration of substituents and the fusion of the rings.

The interpretation of NMR spectra to determine unknown molecular structures can be a labor-intensive and expert-dependent process. arxiv.org To address this, significant advancements have been made in developing automated structure elucidation tools. nih.gov These methodologies often employ machine learning (ML) frameworks that can provide a quantitative, probabilistic ranking of the most likely chemical structure when given routine experimental 1D ¹H and/or ¹³C NMR spectra. rsc.orgstanford.eduresearchgate.net

These automated systems function by:

Predicting the presence of specific substructures from a large, learned library based on the input NMR spectra. rsc.orgresearchgate.net

Annotating the spectra by labeling peaks with the predicted substructures. rsc.orgstanford.edu

Constructing candidate constitutional isomers from the identified substructures and assigning a probabilistic ranking to each. nih.govrsc.org

For molecules with up to 10 non-hydrogen atoms, these ML models have shown high accuracy, with the correct constitutional isomer being the top-ranked prediction in a majority of cases. rsc.orgstanford.edu Such frameworks, like the proposed NMR-Solver, integrate large-scale spectral matching with physics-guided optimization to enhance robustness and practical utility in challenging real-world scenarios. arxiv.org This progress is vital for accelerating chemical discovery and creating fully autonomous reaction discovery platforms. nih.govstanford.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive evidence of a molecule's solid-state structure, including precise bond lengths, bond angles, and absolute stereochemistry.

The solid-state structures of several substituted bicyclo[5.1.0]octane derivatives have been successfully determined using single-crystal X-ray diffraction. acs.orgresearchgate.net These analyses provide precise geometric data, confirming the connectivity and stereochemical assignments made by other methods. For example, a study on a 4-substituted cis-fused bicyclo[5.1.0]octane derivative, cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753), allowed for a detailed examination of the ring geometry. nih.gov Similarly, the structure of a highly strained trans-fused derivative, potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate, was also determined, although it exhibited some molecular disorder in the crystal. nih.gov Such studies are critical for understanding the conformational preferences and strain inherent in these bicyclic systems.

The fusion of the cyclopropane (B1198618) and cycloheptane (B1346806) rings in the bicyclo[5.1.0]octane system can be either cis or trans. The trans-fused isomer is significantly more strained. researchgate.net A direct comparison of the crystal structures of cis- and trans-fused derivatives highlights key geometrical differences. nih.gov

The cis-fused system is characterized by excellent, non-crystallographic molecular mirror symmetry, where chemically equivalent bonds and angles are identical. nih.gov In contrast, the highly strained trans-fused ring system often shows disorder in the crystal, complicating refined structural analysis. nih.gov The trans-bicyclo[5.1.0]octane motif is rare, with a search of the Cambridge Structural Database revealing that all well-characterized [5.1.0] ring systems were cis-fused. nih.gov Theoretical studies using Density Functional Theory (DFT) also explore the relative stabilities of cis and trans isomers of bicyclo[5.1.0]octane, further informing the energetic landscape of these geometries. neuroquantology.com

Geometric FeatureCis-Fused Bicyclo[5.1.0]octane DerivativeTrans-Fused Bicyclo[5.1.0]octane Derivative
Molecular SymmetryExhibits near-perfect, non-crystallographic mirror symmetry. nih.govLacks the symmetry of the cis-isomer due to ring strain.
Crystal PackingTypically forms well-ordered crystals. nih.govOften exhibits disorder in the crystal lattice. nih.gov
Relative StabilityMore stable, less strained. atlantis-press.comLess stable, highly strained. researchgate.net
PrevalenceCommon and well-documented in structural databases. nih.govRare, with very few structurally characterized examples. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy in Chiral Analysis and Conformational Studies

For chiral molecules like the enantiomers of this compound, Circular Dichroism (CD) spectroscopy is a vital technique for determining absolute configuration and studying conformational changes. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A notable application of this technique was in the study of a bicyclo[5.1.0]octanyl retinal derivative, a complex molecule containing the bicyclo[5.1.0]octane core. columbia.edu In this research, the configurations of two enantiomers were successfully determined from the CD spectra of their respective derivatives. columbia.edu The study demonstrated that only one of the enantiomers could bind to the protein opsin, highlighting the strict steric requirements of the binding site. columbia.edu Interestingly, while one enantiomer was incorporated, the resulting pigment exhibited only a very weak CD signal (Cotton effect), suggesting that the protein binding site forced the bicyclo[5.1.0]octanyl chromophore into a flattened conformation. columbia.edu

The combination of experimental CD spectroscopy with theoretical calculations, such as those based on Density Functional Theory (DFT), has become a powerful and reliable method for assigning the absolute configuration of complex chiral molecules, including various bicyclic systems. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing essential information for the confirmation of its molecular formula and offering insights into its structural framework through fragmentation analysis. While detailed mass spectrometric studies specifically on the 4-ol isomer are not extensively documented in publicly available literature, data from closely related isomers, such as Bicyclo[5.1.0]octan-3-ol, and established fragmentation patterns of cyclic alcohols allow for a comprehensive analysis.

The molecular formula of this compound is C₈H₁₄O. The nominal molecular weight is 126 g/mol , a value that can be confirmed by the observation of the molecular ion peak (M⁺) in the mass spectrum. The presence of a peak at m/z 126 would strongly support the assigned molecular formula.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of bicyclic alcohols. The initial ionization event involves the removal of an electron, most likely from the oxygen atom of the hydroxyl group, to form the molecular ion. The subsequent fragmentation of this molecular ion is driven by the stability of the resulting fragments and the inherent strain in the bicyclic system.

Key fragmentation pathways anticipated for this compound include:

Loss of a Water Molecule: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 108. This [M-18]⁺ peak is often prominent in the mass spectra of cyclic alcohols.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) is a characteristic fragmentation for alcohols. This would result in the loss of alkyl radicals.

Ring Opening and Subsequent Fragmentations: The strained bicyclo[5.1.0]octane ring system can undergo ring opening upon ionization. The cyclopropane ring, in particular, is susceptible to cleavage, leading to a variety of fragment ions. These subsequent fragmentations can involve the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da).

Loss of a Hydrogen Atom: The formation of an [M-1]⁺ peak at m/z 125 can occur through the loss of a hydrogen atom.

The analysis of the mass spectrum of the stereoisomer, Bicyclo[5.1.0]octan-3-ol, (1alpha,3alpha,7alpha)-, provides valuable comparative data. spectrabase.com While the exact relative intensities of the peaks may differ due to the different position of the hydroxyl group, the major fragment ions are likely to be similar.

A summary of the expected and observed mass spectrometry data is presented in the interactive table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Significance
[C₈H₁₄O]⁺126-Molecular Ion (M⁺)
[C₈H₁₃O]⁺125HLoss of a hydrogen atom
[C₈H₁₂]⁺108H₂ODehydration, characteristic of alcohols
[C₇H₁₁]⁺95CH₂OHAlpha-cleavage and rearrangement
[C₆H₉]⁺81C₂H₅ORing fragmentation and rearrangement
[C₅H₇]⁺67C₃H₇OFurther ring fragmentation

It is important to note that the specific fragmentation pattern and the relative abundance of the fragment ions can be influenced by the stereochemistry of the molecule and the specific conditions of the mass spectrometry experiment. High-resolution mass spectrometry (HRMS) would be instrumental in definitively confirming the elemental composition of the molecular ion and its major fragments.

Theoretical and Computational Studies on Bicyclo 5.1.0 Octan 4 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Investigations of Stability and Isomerization Pathways

Direct DFT investigations into the stability and isomerization pathways of Bicyclo[5.1.0]octan-4-ol have not been reported. However, computational studies on the parent hydrocarbon, cis-bicyclo[5.1.0]octane, have been conducted. These studies provide foundational knowledge regarding the conformational preferences and strain energies of the bicyclic system. For instance, the heat of formation for cis-bicyclo[5.1.0]octane has been experimentally determined, which serves as a benchmark for computational models. acs.org Theoretical studies on various isomers of C8H14, including bicyclo[5.1.0]octane, have utilized methods like Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) to determine their relative stabilities. atlantis-press.com Such calculations for this compound would be necessary to understand how the hydroxyl group at the C4 position influences the stability and potential isomerization routes of the cis and trans isomers.

Molecular Orbital Theory and Bonding Analysis

A specific molecular orbital (MO) analysis for this compound is not available. Generally, for bicyclo[n.1.0]alkanes, computational studies have highlighted the significance of the Walsh orbitals of the cyclopropane (B1198618) ring. nih.govsemanticscholar.org These orbitals can engage in hyperconjugative interactions with adjacent bonds, influencing the molecule's reactivity and electronic properties. nih.govsemanticscholar.org For this compound, a theoretical study would be required to elucidate the interaction between the orbitals of the hydroxyl group and the bicyclic framework, including the cyclopropane Walsh orbitals.

Potential Energy Surface Mapping and Transition State Analysis

There are no published studies that map the potential energy surface or analyze the transition states for reactions involving this compound. Such analyses are crucial for understanding reaction mechanisms and kinetics. For related compounds, DFT calculations have been employed to locate transition states for processes like C-H bond oxygenation, providing insights into reaction barriers and pathways. nih.govacs.org A similar computational approach for this compound would be needed to predict its reactivity in various chemical transformations.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling of the reaction pathways and selectivity for this compound is not documented. For the broader class of bicyclo[n.1.0]alkanes, DFT studies have successfully modeled the site-selectivity and diastereoselectivity of oxidation reactions. nih.govsemanticscholar.org These studies show that the selectivity is often governed by hyperconjugative stabilization. nih.govsemanticscholar.org Applying these computational models to this compound would allow for predictions of how the hydroxyl group directs or influences reactions at other positions on the bicyclic ring.

Prediction of Spectroscopic Parameters via Computational Chemistry

No computational predictions of the spectroscopic parameters (e.g., NMR, IR spectra) for this compound have been published. While experimental spectroscopic data is available for a stereoisomer of Bicyclo[5.1.0]octan-3-ol, theoretical calculations that could aid in the structural elucidation and interpretation of spectra for the 4-ol isomer are absent. spectrabase.com Computational chemistry is a powerful tool for predicting such data, which is invaluable for the identification and characterization of novel compounds.

Bicyclo 5.1.0 Octan 4 Ol As a Key Synthetic Intermediate

Utilization in the Total Synthesis of Natural Products

The strategic importance of Bicyclo[5.1.0]octan-4-ol and its derivatives is prominently highlighted in the total synthesis of several natural products. Its inherent ring strain and defined stereochemistry offer a powerful platform for introducing molecular complexity.

A notable application is in the synthesis of marine sesquiterpenes, such as africanol (B1251995) and dactylol (B1237840). researchgate.netrsc.orgnih.gov The total synthesis of these compounds has been successfully achieved using bicyclo[5.1.0]octane precursors. researchgate.netrsc.orgnih.gov In these synthetic campaigns, the bicyclic core provides the foundational framework upon which the rest of the molecule is elaborated. The hydroxyl group at the C4 position can be used to direct subsequent reactions or can be transformed into other functional groups necessary for the completion of the synthesis.

Another example lies in the synthetic studies toward lathyrane diterpenes. A derivative, methyl 2-(3-((tert-butyldimethylsilyl)oxy)propyl)-1-methyl-5-oxobicyclo[5.1.0]octane-4-carboxylate, has been utilized as a key intermediate in the planned synthesis of these complex natural products. uni-konstanz.de This underscores the utility of the bicyclo[5.1.0]octane skeleton in assembling the intricate polycyclic systems characteristic of this class of compounds.

The following table summarizes the key natural products synthesized using Bicyclo[5.1.0]octane derivatives as intermediates:

Natural ProductClassKey Synthetic Strategy Utilizing Bicyclo[5.1.0]octane Intermediate
AfricanolMarine SesquiterpeneConstruction of the tricyclic core from a bicyclo[5.1.0]octane precursor. researchgate.netrsc.orgnih.govscielo.br
DactylolMarine SesquiterpeneFriedel–Crafts cyclization of a bicyclo[5.1.0]octane-derived carboxylic acid chloride. researchgate.netrsc.orgnih.gov
Lathyrane Diterpenes (synthetic studies)DiterpeneElaboration of a functionalized bicyclo[5.1.0]octane-4-carboxylate derivative. uni-konstanz.de

Role in Constructing Complex Polycyclic Architectures

The inherent strain energy of the cyclopropane (B1198618) ring within the bicyclo[5.1.0]octane system makes it an excellent substrate for ring-opening and ring-expansion reactions, providing access to a diverse array of complex polycyclic architectures. These transformations are often triggered by the strategic placement of functional groups, such as the hydroxyl group in this compound.

One powerful strategy involves the manganese(III)-mediated oxidative free-radical cyclization. For instance, a 6-(3-butenyl)bicyclo[5.1.0]octan-1-ol derivative undergoes a ring expansion followed by an intramolecular cyclization to furnish a bicyclo[6.3.0]undecan-3-one derivative. oup.com This reaction cascade effectively transforms the initial bicyclic system into a more complex, fused ring system. While this example involves the 1-ol isomer, the principle can be extended to the 4-ol derivative, where the hydroxyl group can be used to introduce the necessary side chain for the cyclization event.

Furthermore, the solvolysis of related systems demonstrates the propensity of the bicyclo[5.1.0]octane skeleton to undergo rearrangements. For example, the solvolysis of 3-cycloöcten-1-yl brosylate leads to the formation of bicyclo[5.1.0]octan-2-ol as a principal product, highlighting the accessibility of this ring system through transannular cyclizations. researchgate.net

The structural rigidity and defined stereochemistry of this compound derivatives have been investigated using X-ray crystallography. The crystal structure of cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753) reveals the specific conformations adopted by the fused ring system, providing valuable insights for designing stereoselective transformations. nih.gov

Precursor Development for Advanced Synthetic Transformations

This compound and its derivatives are not only used directly in the construction of target molecules but also serve as precursors for the development of more advanced synthetic intermediates. The reactivity of the hydroxyl group and the unique properties of the bicyclic framework allow for a range of chemical modifications.

One such transformation is the oxidative cleavage of the cyclopropane ring. For example, endo-8-propylbicyclo[5.1.0]octan-1-ol can be cleaved oxidatively to produce (E)-undec-4-enoic acid, demonstrating a method to convert the bicyclic alcohol into a functionalized acyclic compound with defined stereochemistry. This approach highlights the potential of using the bicyclo[5.1.0]octane scaffold as a temporary structure to control stereochemistry before revealing a different carbon skeleton.

The hydroxyl group in this compound can be readily converted into a variety of other functional groups, such as ketones, halides, or leaving groups, to facilitate subsequent reactions. For instance, the corresponding ketone, bicyclo[5.1.0]octan-4-one, is a known compound and can serve as a precursor for nucleophilic additions and other carbonyl chemistry. The ability to introduce functionality at the C4 position with stereocontrol is a key advantage in multistep syntheses.

The development of synthetic routes to access various stereoisomers of this compound and its derivatives is an active area of research, as the stereochemistry of this intermediate often dictates the stereochemical outcome of the final product.

Future Directions and Emerging Research Areas in Bicyclo 5.1.0 Octan 4 Ol Chemistry

Development of Novel Catalytic and Green Synthetic Routes

Future research in the synthesis of Bicyclo[5.1.0]octan-4-ol and its derivatives is increasingly focused on the development of innovative catalytic systems and environmentally benign methodologies. The principles of green chemistry are becoming central to the design of synthetic pathways, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste.

A promising avenue lies in the application of biocatalysis and chemoenzymatic strategies . The use of enzymes, such as lipases, for the kinetic resolution of racemic bicyclic alcohols has demonstrated high enantioselectivity, yielding optically active compounds that are valuable for the pharmaceutical industry. Future work will likely expand the enzymatic toolbox to achieve even greater efficiency and substrate scope in the synthesis of chiral this compound derivatives.

Furthermore, the development of novel green oxidation catalysts is a key area of research. Traditional oxidation methods often rely on stoichiometric, toxic metal-based reagents. The future will see a shift towards catalytic systems that utilize clean oxidants like molecular oxygen or hydrogen peroxide. For instance, palladium-based catalysts supported on amphiphilic hybrid carbon nanotubes have shown promise for the aerobic oxidation of various alcohols in aqueous media, a technology that could be adapted for the synthesis of Bicyclo[5.1.0]octan-4-one, the corresponding ketone of this compound researchgate.net. Similarly, cobalt composites immobilized on polysulfone fibrous network nanoparticles are being explored as efficient and reusable catalysts for alcohol oxidation under microwave-assisted, solvent-free conditions nih.govfrontiersin.org.

Advanced Computational Studies for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules like this compound. These theoretical studies provide invaluable insights that can guide the design of new experiments and the development of more efficient synthetic strategies.

Recent DFT studies on bicyclo[n.1.0]alkanes have provided a detailed understanding of the factors governing the selectivity of C-H bond oxygenation reactions nih.gov. These computational models can predict the activation free energies for different reaction pathways, explaining the observed site-selectivities and diastereoselectivities nih.gov. For instance, calculations have shown that the hyperconjugative interaction between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds plays a crucial role in activating these bonds towards oxidation nih.gov.

Future computational work is expected to focus on:

Predicting the outcomes of unknown reactions: By simulating the reaction pathways of this compound with various reagents, computational models can predict the most likely products and intermediates, saving significant time and resources in the laboratory.

Designing novel catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations of this compound, optimizing their electronic and steric properties for maximum efficiency and selectivity.

Understanding complex rearrangements: The strained bicyclic system of this compound is prone to various rearrangements. DFT calculations can map out the potential energy surfaces of these transformations, identifying the transition states and intermediates involved, and providing a deeper understanding of the reaction mechanisms orientjchem.org. For example, theoretical studies have been used to investigate the interconversions of isomers within the C8H13+ system, which includes bicyclo[5.1.0]octane frameworks orientjchem.org.

Exploration of New Chemical Transformations and Rearrangements

The unique strained structure of the bicyclo[5.1.0]octane core in this compound makes it a fertile ground for the discovery of new and interesting chemical reactions and skeletal rearrangements.

Ring-opening and ring-expansion reactions are particularly promising areas of exploration. The inherent strain in the three-membered cyclopropane ring can be harnessed to drive selective bond cleavage, leading to the formation of functionalized medium-sized rings. For example, the solvolysis of cis-3-oxabicyclo[5.1.0]octane, a related heterocyclic system, results in a mixture of diformates arising from the heterolysis of the C2-C3 bond of the protonated ether researchgate.net. Similar acid-catalyzed ring-opening reactions of cis-4-oxabicyclo[5.1.0]octane have also been studied researchgate.net. Future research will likely explore controlled ring-opening reactions of this compound and its derivatives to access novel seven- or eight-membered carbocyclic frameworks.

Furthermore, skeletal rearrangements of the bicyclo[5.1.0]octane system can lead to the formation of other bicyclic or polycyclic structures. Studies on related bicyclic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have shown that treatment with reagents like thionyl chloride can induce skeletal rearrangements involving oxygen migration beilstein-journals.orgune.edu.au. Investigating analogous transformations for this compound could unveil pathways to novel and structurally complex molecules.

The functionalization of the this compound skeleton is another area ripe for exploration. The development of methods for the selective introduction of various functional groups at different positions on the bicyclic framework will significantly expand the synthetic utility of this compound and its derivatives.

Potential in Advanced Materials Science Applications

A significant and exciting future direction for this compound chemistry lies in its potential application in materials science, particularly in the synthesis of novel polymers with advanced properties. The rigid and three-dimensional structure of the bicyclic core can impart unique characteristics to polymeric materials.

Bicyclic diols, in general, are being actively investigated as monomers for the synthesis of high-performance polyesters . The incorporation of these rigid, non-planar structures into the polymer backbone can significantly increase the glass transition temperature (Tg), leading to materials with improved thermal stability and mechanical strength nih.govnih.govresearchgate.net. For example, polyesters derived from the lignin-derived bicyclic diol 4,4'-methylenebiscyclohexanol have demonstrated industrially relevant glass transition temperatures and high decomposition temperatures nih.govacs.orgnih.govelsevierpure.com.

Given that this compound can be conceptually viewed as a precursor to a diol through further functionalization, its derivatives hold promise as monomers for:

High-Tg Polyesters: The rigid bicyclo[5.1.0]octane unit could be incorporated into polyester (B1180765) chains to create materials with enhanced thermal properties, suitable for applications requiring high-temperature resistance.

Biodegradable Polymers: Sugar-based bicyclic monomers have been successfully used to create biodegradable polyesters nih.govnih.govresearchgate.netsemanticscholar.org. Exploring the synthesis of this compound from renewable sources could lead to the development of new classes of sustainable and biodegradable polymers.

Specialty Polymers with Tunable Properties: The stereochemistry of the bicyclic diol can influence the properties of the resulting polymer nih.gov. The different stereoisomers of this compound and its diol derivatives could be used to fine-tune the physical and mechanical properties of the resulting polymers for specific applications.

The development of efficient polymerization methods for bicyclic monomers, such as melt polycondensation, will be crucial for realizing the potential of this compound in advanced materials science nih.govnih.gov.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.